molecular formula C7H3ClN4 B13331537 4-Chloropyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile

4-Chloropyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile

Cat. No.: B13331537
M. Wt: 178.58 g/mol
InChI Key: IVOLTFVSMNHSNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloropyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile is a heterocyclic compound that features a fused pyrrole and triazine ring system.

Preparation Methods

The synthesis of 4-Chloropyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of pyrrole derivatives with appropriate triazine precursors. The reaction conditions typically require the use of strong acids or bases and elevated temperatures to facilitate the formation of the fused ring system . Industrial production methods may involve multi-step synthesis processes, including the formation of intermediate compounds that are subsequently cyclized to yield the final product .

Scientific Research Applications

4-Chloropyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloropyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H3ClN4

Molecular Weight

178.58 g/mol

IUPAC Name

4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile

InChI

InChI=1S/C7H3ClN4/c8-7-5-2-1-3-12(5)11-6(4-9)10-7/h1-3H

InChI Key

IVOLTFVSMNHSNI-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C1)C(=NC(=N2)C#N)Cl

Origin of Product

United States

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